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molecular formula C7H13NO B1582495 1-Ethyl-4-piperidone CAS No. 3612-18-8

1-Ethyl-4-piperidone

Cat. No. B1582495
M. Wt: 127.18 g/mol
InChI Key: BDVKAMAALQXGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745638B2

Procedure details

To a solution of 1-ethyl-4-oxopiperidine (25 g, 0.197 mol) in acetone (250 ml) at RT in a water bath was added methyl iodide (15.5 ml, 0.25 mol) at such a rate to keep the temperature below 30° C. The mixture was filtered and the precipitate washed with acetone and dried to yield 1-ethyl-1-methyl-4-oxopiperidinium iodide (45 g) (LC/MS: Rt 0.38, [M+H]+ 143).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)[CH3:2].[CH3:10][I:11]>CC(C)=O>[I-:11].[CH2:1]([N+:3]1([CH3:10])[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)N1CCC(CC1)=O
Name
Quantity
15.5 mL
Type
reactant
Smiles
CI
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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